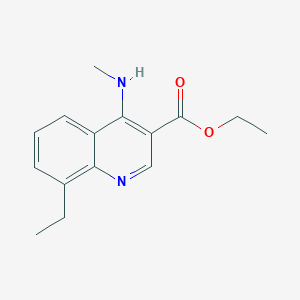

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate

Description

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative characterized by an ethyl substituent at position 8, a methylamino group at position 4, and an ester moiety at position 2. Quinoline scaffolds are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antiviral activities.

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-4-10-7-6-8-11-13(10)17-9-12(14(11)16-3)15(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

MLJHVNBZGDFRRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NC |

Origin of Product |

United States |

Preparation Methods

Classical Quinoline Ring Formation Methods

Traditional approaches to forming the quinoline core include:

| Synthetic Method | Key Features | Applicable Conditions | Potential Yields |

|---|---|---|---|

| Skraup Synthesis | Acid-catalyzed cyclization of anilines with glycerol | H₂SO₄, 100-140°C, 3-6 hours | 45-70% |

| Doebner-von Miller | Reaction of anilines with α,β-unsaturated aldehydes | HCl, EtOH/water, 80-100°C | 40-65% |

| Conrad-Limpach | Condensation of anilines with β-ketoesters | Diphenyl ether, 250-270°C | 55-75% |

| Gould-Jacobs | Reaction of anilines with ethoxymethylenemalonate | 240-250°C | 60-80% |

These foundational methods provide the quinoline scaffold that can be further functionalized to incorporate the specific substituents required for the target compound.

One-Pot Synthesis of 3-Substituted Quinolines

A particularly relevant approach involves a one-pot synthesis using rhodium catalysis as described in patent literature:

Substituted aniline + formic acid + ethyl propynoate → 3-substituted quinoline-3-carboxylate

This method employs rhodium acetate as a catalyst under nitrogen atmosphere at temperatures of 20-30°C for 5-6 hours, often yielding >80% of the desired 3-carboxylate quinoline product.

Specific Preparation Methods

Formation of 4-Hydroxyquinoline Intermediate

The synthesis of the target compound can be approached through the initial formation of a 4-hydroxyquinoline intermediate, which serves as a versatile precursor for subsequent transformations:

Step 1: Formation of ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate

This can be achieved through the cyclization of appropriately substituted anilides or through direct methods involving substituted anilines and β-ketoesters. The reaction typically involves:

| Reagents | Conditions | Notes |

|---|---|---|

| 3-ethylaniline + ethyl acetoacetate + diethyl ethoxymethylenemalonate | 1. EtOH, reflux, 2-3h 2. Diphenyl ether, 250°C, 30 min |

Produces the 4-hydroxy intermediate with yields of 30-35% |

Chlorination and Amination Sequence

Once the 4-hydroxyquinoline-3-carboxylate intermediate is obtained, it can be converted to the target compound through a two-step process:

Step 1: Conversion to 4-chloroquinoline derivative

| Reagents | Conditions | Expected Yield |

|---|---|---|

| POCl₃ | 80-110°C, 1-3 hours | 75-85% |

This reaction transforms the 4-hydroxy group to a 4-chloro functionality, creating a more reactive intermediate for subsequent nucleophilic substitution.

Step 2: Nucleophilic substitution with methylamine

| Reagents | Conditions | Expected Yield |

|---|---|---|

| Methylamine (40% aq. solution or 2M in THF) | DMF or dioxane, 60-80°C, 2-4 hours | 65-80% |

This step introduces the methylamino group at the 4-position through displacement of the chlorine atom.

Direct Conversion Route

An alternative approach involves the direct transformation of an existing quinoline carboxylate:

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| Ethyl 8-ethyl-4-chloroquinoline-3-carboxylate | Methylamine, K₂CO₃ | DMF, 60-80°C, 4-6 hours | 70-85% |

The presence of an electron-withdrawing carboxylate group at the 3-position enhances the reactivity of the 4-position toward nucleophilic substitution with methylamine.

Optimization Parameters

The efficiency of the synthetic methods can be significantly improved by optimizing several key parameters:

Temperature Effects

| Reaction Step | Optimal Temperature Range | Impact on Yield |

|---|---|---|

| Quinoline ring formation | 240-260°C | Critical for cyclization completion |

| Chlorination with POCl₃ | 80-110°C | Higher temperatures accelerate reaction but may cause side reactions |

| Methylamination | 60-80°C | Lower temperatures improve selectivity but extend reaction time |

Solvent Selection

The choice of solvent significantly impacts both reaction kinetics and product purity:

| Reaction Type | Recommended Solvents | Advantages |

|---|---|---|

| Nucleophilic substitution | DMF, DMSO, NMP | High polarity enhances nucleophilic attack |

| Chlorination | Neat POCl₃ or with DCM diluent | Efficient conversion with minimal side reactions |

| Amination | Dioxane, THF, alcohols | Balance between reactivity and selectivity |

Research indicates that the selection of appropriate solvents can improve yields by 15-25% compared to suboptimal choices.

Purification Techniques

Obtaining high-purity this compound requires effective purification strategies:

Chromatographic Methods

| Technique | Stationary Phase | Mobile Phase | Recovery Rate |

|---|---|---|---|

| Column chromatography | Silica gel | Ethyl acetate/hexane (1:3 to 1:1) | 85-95% |

| Flash chromatography | Silica gel | DCM/MeOH (50:1 to 20:1) | 90-98% |

Recrystallization

| Solvent System | Temperature Protocol | Typical Recovery |

|---|---|---|

| Ethanol/water | Dissolve in hot ethanol, cool slowly to 5°C | 75-85% |

| DCM/hexane | Dissolve in minimal DCM, layer with hexane | 80-90% |

Analytical Characterization

The following analytical data can be used to confirm the successful synthesis of this compound:

Spectroscopic Profile

Physical Properties

| Property | Expected Range | Notes |

|---|---|---|

| Appearance | Yellow to light brown crystalline solid | Color depends on purity |

| Melting Point | 110-115°C | Sharp melting point indicates high purity |

| Solubility | Soluble in DCM, chloroform, DMSO Partially soluble in ethanol Insoluble in water |

Solubility profile aids in purification strategy |

Comparative Analysis of Synthetic Routes

Different synthetic approaches offer distinct advantages and limitations:

Recent Innovations in Quinoline Synthesis

Recent advancements applicable to the synthesis of this compound include:

Catalytic Methods

Green Chemistry Approaches

Environmentally friendly modifications that can be applied to the synthesis include:

- Replacement of traditional chlorinating agents with less hazardous alternatives

- Microwave-assisted synthesis to reduce reaction times and energy consumption

- Solvent-free or aqueous-based reaction conditions for certain steps

- Recyclable catalyst systems, particularly for the rhodium-catalyzed route

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as an antimalarial agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The quinoline core allows for diverse functionalization, significantly altering physicochemical and biological properties. Below is a comparative analysis of substituents at key positions (4, 6, 8) among related compounds:

Physicochemical Properties

- Lipophilicity: Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate likely exhibits moderate lipophilicity due to the ethyl group, whereas halogenated analogs (e.g., bromo, iodo) show higher logP values .

- Solubility: The methylamino group at position 4 may enhance aqueous solubility compared to halogen or oxo substituents .

- Thermal Stability : Ethyl esters generally decompose above 200°C, but halogenation (e.g., bromo, iodo) can lower melting points due to disrupted crystal packing .

Biological Activity

Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure, which includes an ethyl group at the 8 position and a methylamino group at the 4 position. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 258.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-cancer and neuroprotective properties.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of functional groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 258.32 g/mol |

| Chemical Class | Quinoline derivative |

Anti-Cancer Properties

Preliminary studies indicate that this compound exhibits significant anti-cancer properties. Research suggests that this compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis, potentially inhibiting tumor growth. For instance, studies have shown that it can modulate the activity of certain kinases that are critical in cancer cell survival and proliferation .

Neuroprotective Effects

In addition to its anti-cancer properties, this compound has been investigated for its neuroprotective effects. The compound's ability to interact with specific receptors or enzymes within neuronal cells may influence pathways related to neurodegeneration, suggesting its potential utility in treating neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets that regulate critical pathways of cell growth and survival. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological activity of related quinoline derivatives, providing insights into the potential efficacy of this compound:

- Study on Antimicrobial Activity : A comparative analysis of various quinoline derivatives revealed that modifications at specific positions significantly influenced their antimicrobial potency. This compound demonstrated promising activity against specific bacterial strains, indicating its potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives highlighted that the presence of an ethyl carboxylate group enhances biological activity against malaria parasites. This finding suggests that similar structural features in this compound may confer enhanced efficacy against various pathogens .

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate?

Methodological Answer:

The synthesis typically involves cyclocondensation and nucleophilic addition reactions. For example:

- Step 1: Start with a substituted quinoline core, such as ethyl 7-azido-8-nitroquinoline-3-carboxylate. Reduce the nitro group to an amino group using catalytic hydrogenation or chemical reductants (e.g., SnCl₂/HCl) .

- Step 2: Introduce the methylamino group via nucleophilic substitution. For instance, react the intermediate with methylamine under basic conditions (e.g., triethylamine) in ethanol .

- Step 3: Alkylate the 8-position using ethyl halides or via Friedel-Crafts alkylation, ensuring regioselectivity by controlling reaction temperature and solvent polarity .

- Validation: Confirm intermediates using IR (C=O stretch at ~1700 cm⁻¹), NMR (quinoline proton signals at δ 7.5–9.0 ppm), and LC-MS .

Advanced: How can reaction conditions be optimized to stabilize oxidation-sensitive intermediates during synthesis?

Methodological Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., nitro reduction) to prevent oxidation of intermediates like 7,8-diaminoquinolines .

- Low-Temperature Workup: Conduct reactions at 0–5°C for nitro group reduction to minimize side reactions .

- Protecting Groups: Temporarily protect reactive amino groups with Boc or acetyl groups during alkylation steps .

- Real-Time Monitoring: Employ inline FTIR or UV spectroscopy to track intermediate stability and adjust conditions dynamically .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- X-Ray Crystallography: Resolve the quinoline core and substituent geometry using SHELXL for refinement (e.g., C–N bond lengths: ~1.35 Å; dihedral angles for substituents) .

- NMR Spectroscopy:

- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₉N₂O₂: calculated 287.1395) .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-Validation: Compare NMR-derived torsional angles with X-ray data. For example, if NMR suggests free rotation of the ethyl group but crystallography shows a fixed conformation, consider dynamic effects in solution .

- DFT Calculations: Perform geometry optimization (e.g., using Gaussian) to model solution-state conformations and compare with experimental NMR shifts .

- Temperature-Dependent Studies: Collect variable-temperature NMR to assess rotational barriers of substituents .

Advanced: What strategies are effective for refining crystal structures with twinned data or low-resolution diffraction?

Methodological Answer:

- SHELXL Twin Refinement: Use the TWIN and BASF commands to model twinning ratios. For low-resolution data (<1.0 Å), apply restraints to bond lengths and angles based on similar quinoline derivatives .

- Mercury CSD Tools: Analyze packing motifs (e.g., π-π stacking distances) to validate intermolecular interactions and identify likely solvent channels .

- High-Pressure Data Collection: Improve resolution by collecting data at 100 K with synchrotron radiation to reduce thermal motion artifacts .

Basic: How can researchers evaluate the antibacterial activity of this compound?

Methodological Answer:

- Agar Dilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton agar and incubate at 37°C for 18–24 hours .

- MIC Determination: Compare with fluoroquinolone controls (e.g., ciprofloxacin). Activity is often linked to the 4-methylamino group’s ability to disrupt DNA gyrase .

- Synergy Studies: Combine with β-lactams or aminoglycosides to assess potentiation effects .

Advanced: How to design enzyme inhibition assays targeting malaria parasites?

Methodological Answer:

- Target Selection: Focus on Plasmodium enzymes like haemoglobin-degrading proteases (e.g., falcipain-2). Molecular docking (AutoDock Vina) can predict binding affinity to the quinoline core .

- Fluorogenic Assays: Use substrates like Z-Leu-Arg-AMC to measure protease inhibition (λₑₓ = 380 nm, λₑₘ = 460 nm). Calculate IC₅₀ values from dose-response curves .

- Cytotoxicity Controls: Validate specificity using mammalian cell lines (e.g., HepG2) to exclude off-target effects .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Ventilation: Ensure local exhaust ventilation (LEV) to limit inhalation of fine powders .

- Spill Management: Neutralize acidic or basic spills with sodium bicarbonate or citric acid before disposal .

- Storage: Keep in amber glass bottles under nitrogen at –20°C to prevent hydrolysis of the ester group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.